molecular formula C23H32N2O3S B2573704 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954081-58-4

4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No. B2573704
CAS RN: 954081-58-4
M. Wt: 416.58
InChI Key: TXRCUMLICKJTJI-UHFFFAOYSA-N
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Description

4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has shown promising results in the treatment of various cancers. This molecule is a tyrosine kinase inhibitor that targets multiple receptors that are involved in the growth and spread of cancer cells.

Scientific Research Applications

Emergent Antibacterial Activity

A study on N-(thiazol-2-yl)benzenesulfonamides, which shares the benzenesulfonamide component, highlighted its potential in antibacterial therapies. By synthesizing derivatives that combine thiazole and sulfonamide groups, researchers demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The incorporation of isopropyl substitutions, similar in structure to the compound , showed significant activity, suggesting a potential avenue for developing antibacterial treatments using benzenesulfonamide derivatives (Ratrey et al., 2021).

Catalytic Activity in Asymmetric Alkylation

Cinchonidinium salts, derived from benzenesulfonamides, have been reported to exhibit highly enantioselective catalytic activity in asymmetric benzylation reactions. This showcases the utility of benzenesulfonamide derivatives in synthetic chemistry, particularly in enhancing the efficiency and selectivity of chemical reactions, which may extend to the research applications of the compound (Itsuno et al., 2014).

Inhibition of Carbonic Anhydrase

Benzenesulfonamide derivatives have also been explored for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. The study on ureido-substituted benzenesulfonamides presented several compounds with potent inhibition against human carbonic anhydrases, which are crucial for understanding and potentially treating conditions related to enzyme dysregulation (Pacchiano et al., 2011).

Synthetic Utility in Organic Chemistry

The versatility of benzenesulfonamides in organic synthesis has been demonstrated through their use in the synthesis of complex molecules. For example, their role in the oxidative cross-coupling reactions with alkenes underlines their significance in constructing novel organic frameworks, providing a basis for the synthetic applications of "4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide" (Miura et al., 1998).

properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-19(2)20-10-12-22(13-11-20)29(26,27)24-14-6-7-15-25-16-17-28-23(18-25)21-8-4-3-5-9-21/h3-5,8-13,19,23-24H,6-7,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRCUMLICKJTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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